Mu opioid receptor antagonist 1

Opioid-induced constipation Oral bioavailability Gastrointestinal motility

Mu opioid receptor antagonist 1 (designated compound 19; CAS 2767446-03-5) is a rationally designed, non‑peptidyl, 6β‑naltrexamine derivative that functions as a selective and orally bioactive μ opioid receptor (MOR) ligand. It exhibits subnanomolar MOR binding affinity (Ki = 0.58 nM) and potent antagonist activity (EC50 = 1.15 nM) in recombinant human receptor assays.

Molecular Formula C24H28N4O4
Molecular Weight 436.5 g/mol
Cat. No. B12413749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMu opioid receptor antagonist 1
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CN=CN7
InChIInChI=1S/C24H28N4O4/c29-17-4-3-14-9-18-24(31)6-5-15(27-22(30)16-10-25-12-26-16)21-23(24,19(14)20(17)32-21)7-8-28(18)11-13-1-2-13/h3-4,10,12-13,15,18,21,29,31H,1-2,5-9,11H2,(H,25,26)(H,27,30)/t15-,18-,21+,23+,24-/m1/s1
InChIKeySPUWCPMVVGFCLA-GLLLEQLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mu Opioid Receptor Antagonist 1 (Compound 19): A Peripherally Selective, Orally Active MOR Ligand for Constipation Research Procurement


Mu opioid receptor antagonist 1 (designated compound 19; CAS 2767446-03-5) is a rationally designed, non‑peptidyl, 6β‑naltrexamine derivative that functions as a selective and orally bioactive μ opioid receptor (MOR) ligand [1]. It exhibits subnanomolar MOR binding affinity (Ki = 0.58 nM) and potent antagonist activity (EC50 = 1.15 nM) in recombinant human receptor assays . Structurally distinguished by a substituted imidazolyl‑carboxamido side‑chain engineered to reduce CNS MPO scores and limit passive blood–brain barrier penetration, this compound belongs to the peripherally acting μ opioid receptor antagonist (PAMORA) class [1].

Why Generic Substitution of Mu Opioid Receptor Antagonist 1 with Alternative MOR Antagonists Can Compromise Research Outcomes


Within the PAMORA class, functional selectivity, oral bioavailability, and off‑target receptor engagement vary drastically among structurally related naltrexamine derivatives [1]. Mu opioid receptor antagonist 1 (compound 19) was specifically optimized via introduction of a pyrazolyl/imidazolyl polar aromatic moiety to lower CNS MPO scores while retaining high MOR affinity [1]. In contrast, the close analog NAP (a 6β‑N‑4‑pyridyl naltrexamine) shows moderate CNS penetration and, critically, fails to reverse morphine‑induced constipation when administered orally at equivalent doses [1]. The clinically approved PAMORA methylnaltrexone (MNTX) also lacks oral anticonstipation efficacy in the same animal model [1]. Even among in‑house congeners such as compound 2, differences in KOR/DOR functional activity produce divergent off‑target profiles that directly impact interpretation of in vivo results [1]. These non‑interchangeable pharmacological properties mean that substituting compound 19 with a generic MOR antagonist can yield misleading data in OIC or gastrointestinal motility studies.

Quantitative Differentiation Evidence: Mu Opioid Receptor Antagonist 1 vs. NAP, Methylnaltrexone, and Compound 2


Oral Anticonstipation Efficacy in Morphine‑Induced Constipation Model: Compound 19 vs. NAP and Methylnaltrexone

In a carmine red dye gastrointestinal transit assay using morphine‑treated mice (5 mg/kg, s.c.), orally administered mu opioid receptor antagonist 1 (compound 19) restored GI motility by 75% relative to morphine‑impaired baseline. At the same oral dose, neither NAP nor methylnaltrexone (MNTX) produced any significant reversal of morphine‑induced constipation [1]. This represents a qualitative functional advantage unique to compound 19 among tested PAMORAs under oral dosing conditions.

Opioid-induced constipation Oral bioavailability Gastrointestinal motility

MOR Binding Affinity Comparison: Compound 19 vs. Methylnaltrexone and NAP

Mu opioid receptor antagonist 1 binds to the human recombinant MOR with a Ki of 0.58 nM, representing approximately 9.5‑fold higher affinity than methylnaltrexone (Ki = 5.50 nM) and comparable affinity to NAP (Ki = 0.37 nM) [1]. All 6β‑configuration compounds in the series showed subnanomolar Ki values and higher MOR binding affinity than MNTX [1].

Mu opioid receptor binding Ki Affinity comparison

Kappa Opioid Receptor Off‑Target Functional Activity: Compound 19 vs. NAP and Compound 2

In the [³⁵S]GTPγS functional assay, compound 19 exhibited only 9.0% Emax at KOR (relative to U50,488H), dramatically lower than NAP (45.5% Emax) and compound 2 (49.9% Emax), with an EC50 of 11.7 nM at KOR [1]. This minimal KOR efficacy is consistent with compound 19 acting as a KOR antagonist rather than partial agonist, whereas NAP and compound 2 demonstrate substantial KOR partial agonism [1].

KOR selectivity Off-target activity Functional selectivity

Delta Opioid Receptor Off‑Target Functional Activity: Compound 19 vs. Compound 2

Compound 19 displays low DOR partial agonism (EC50 = 19.1 nM; % Emax = 22.1% relative to SNC80), in contrast to compound 2 which shows substantial DOR partial agonism (EC50 = 20.5 nM; % Emax = 69.3%) [1]. By comparison, NAP shows negligible DOR efficacy (% Emax = 10.2%) but lacks the oral efficacy of compound 19 [1].

DOR selectivity Partial agonism Safety pharmacology

Recommended Research Application Scenarios for Mu Opioid Receptor Antagonist 1 Based on Differential Evidence


Oral Opioid‑Induced Constipation (OIC) Pharmacology Studies Requiring Orally Bioavailable PAMORA Tool Compounds

Compound 19 is uniquely suitable as an orally active PAMORA positive control in rodent OIC models. As demonstrated in the carmine red dye assay, it produces a 75% reversal of morphine‑impaired GI transit when administered by oral gavage, a critical translational advantage over NAP and MNTX which are inactive via this route [1]. Researchers evaluating novel oral OIC therapeutics should employ compound 19 as a comparator to benchmark oral anticonstipation efficacy [1].

MOR‑Selective Antagonism with Minimal KOR and DOR Off‑Target Confounding in In Vivo Studies

For experimental paradigms where clean MOR antagonism is required without KOR‑mediated sedation/dysphoria or DOR‑mediated convulsant liability, compound 19 provides a favorable functional selectivity profile. Its KOR Emax of 9.0% (vs. 45.5% for NAP and 49.9% for compound 2) and DOR Emax of 22.1% (vs. 69.3% for compound 2) reduce off‑target pharmacological noise [1]. This profile is especially valuable in behavioral pharmacology and GI motility studies where receptor‑specific interpretation is critical [1].

Structure–Activity Relationship (SAR) Studies on 6β‑Naltrexamine Derivatives for Peripheral Selectivity Optimization

Compound 19 serves as a key benchmark in SAR campaigns exploring the impact of polar aromatic substituents (imidazolyl vs. pyrazolyl) on CNS MPO scores, passive BBB permeability, and PAMORA activity [1]. Its balanced profile—subnanomolar MOR Ki, oral efficacy, low KOR/DOR activity—provides a reference point for evaluating new synthetic analogs. Procurement of compound 19 enables direct comparison with 6α‑congeners (e.g., compound 2) and alternative 6β‑substituted derivatives [1].

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